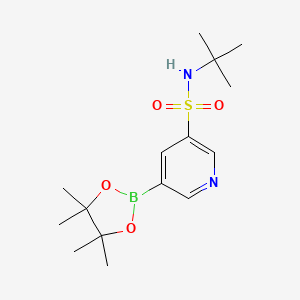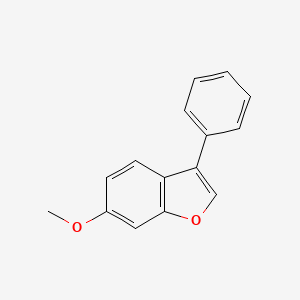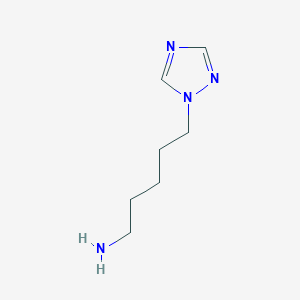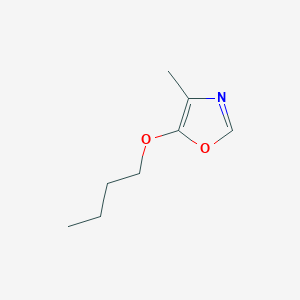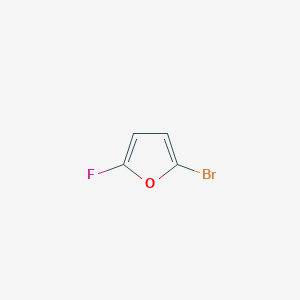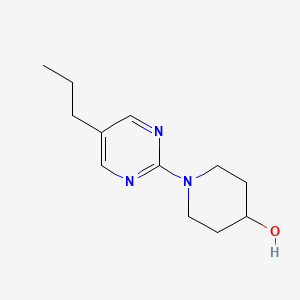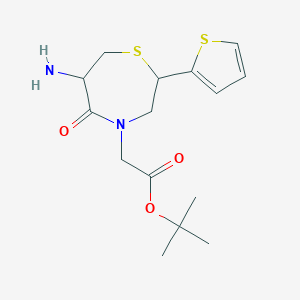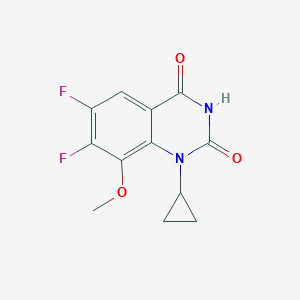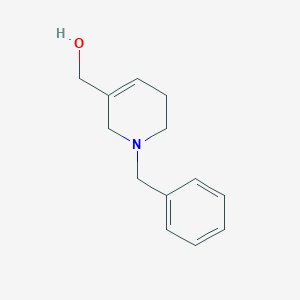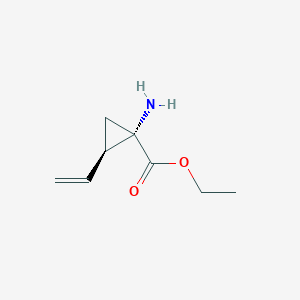
(1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate
Vue d'ensemble
Description
(1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with an amino group, an ethenyl group, and an ethyl ester group. The stereochemistry of the compound is defined by the (1S,2R) configuration, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . The reaction conditions often include the use of strong bases and specific catalysts to ensure high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce functional groups into organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ethenyl group can be reduced to form ethyl-substituted cyclopropane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as acyl chlorides or anhydrides in the presence of a base.
Major Products: The major products formed from these reactions include imines, nitriles, reduced cyclopropane derivatives, and various substituted amides.
Applications De Recherche Scientifique
(1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and functional group diversity.
Mécanisme D'action
The mechanism of action of (1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The amino group can form hydrogen bonds, while the ethenyl group can participate in π-π interactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
- Ethyl (1S,2R)-1-cyano-2-phenylcyclopropanecarboxylate
- Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride
Comparison: (1S,2R)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate is unique due to its ethenyl group, which imparts additional reactivity compared to similar compounds. The presence of the ethenyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
919094-52-3 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
ethyl (1S,2R)-1-amino-2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6-,8-/m0/s1 |
Clé InChI |
NBJXCTLFPNBZSG-XPUUQOCRSA-N |
SMILES isomérique |
CCOC(=O)[C@@]1(C[C@@H]1C=C)N |
SMILES canonique |
CCOC(=O)C1(CC1C=C)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
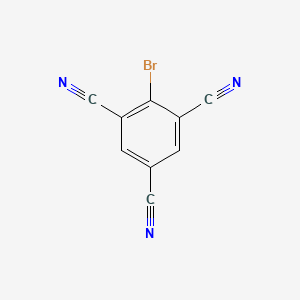
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B8741857.png)
![6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8741864.png)
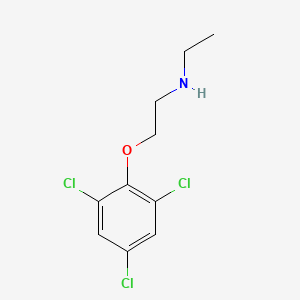
![3,5-Dichlorobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8741890.png)
